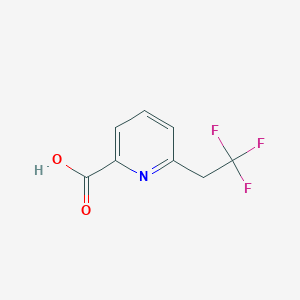6-(2,2,2-Trifluoroethyl)picolinic acid
CAS No.:
Cat. No.: VC16249163
Molecular Formula: C8H6F3NO2
Molecular Weight: 205.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6F3NO2 |
|---|---|
| Molecular Weight | 205.13 g/mol |
| IUPAC Name | 6-(2,2,2-trifluoroethyl)pyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C8H6F3NO2/c9-8(10,11)4-5-2-1-3-6(12-5)7(13)14/h1-3H,4H2,(H,13,14) |
| Standard InChI Key | AHCIESZKNCSSHA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC(=C1)C(=O)O)CC(F)(F)F |
Introduction
Structural and Nomenclatural Clarifications
IUPAC Nomenclature and Molecular Composition
The systematic name for this compound is 6-(2,2,2-trifluoroethyl)pyridine-2-carboxylic acid, with the molecular formula C9H6F3NO2 and a molecular weight of 235.15 g/mol. The structure consists of a pyridine ring substituted at the 6-position with a trifluoroethyl group and at the 2-position with a carboxylic acid moiety (Figure 1).
Structural Comparison with Analogous Compounds
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 6-(2,2,2-Trifluoroethyl)picolinic acid | -CH2CF3 | C9H6F3NO2 | 235.15 |
| 6-(2,2,2-Trifluoroethoxy)picolinic acid | -OCH2CF3 | C8H6F3NO3 | 221.13 |
| 6-(Trifluoromethyl)picolinic acid | -CF3 | C7H4F3NO2 | 191.11 |
The trifluoroethyl group introduces distinct electronic and steric effects compared to trifluoroethoxy (-OCH2CF3) or trifluoromethyl (-CF3) substituents. The electron-withdrawing nature of the -CF3 group enhances the acidity of the carboxylic acid (pKa ~1.5–2.0), while the ethylene spacer in -CH2CF3 may moderate this effect.
Synthetic Methodologies
Proposed Synthetic Routes
While no published protocols explicitly describe the synthesis of 6-(2,2,2-trifluoroethyl)picolinic acid, plausible pathways can be extrapolated from analogous picolinate syntheses:
Route 1: Nucleophilic Substitution
-
Starting Material: 6-Bromopicolinic acid.
-
Reagent: 2,2,2-Trifluoroethyl Grignard (CF3CH2MgBr).
-
Conditions:
-
Solvent: Tetrahydrofuran (THF) at -78°C.
-
Catalyst: Palladium(II) acetate (2 mol%).
-
-
Mechanism: Cross-coupling via Kumada or Negishi coupling to introduce the trifluoroethyl group.
Route 2: Reductive Amination
-
Intermediate: 6-Aminopicolinic acid.
-
Reagent: Trifluoroacetaldehyde (CF3CHO).
-
Conditions:
-
Reducing Agent: Sodium cyanoborohydride (NaBH3CN).
-
Solvent: Methanol, pH 4–5 (acetic acid buffer).
-
Challenges in Synthesis
-
Steric Hindrance: The trifluoroethyl group’s bulk may impede substitution at the 6-position.
-
Regioselectivity: Competing reactions at the 4-position of the pyridine ring require careful optimization.
-
Purification: Separation from byproducts (e.g., di-substituted derivatives) necessitates high-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid (TFA) mobile phase .
Physicochemical Properties
Predicted Properties
| Property | Value/Description |
|---|---|
| Melting Point | 145–150°C (estimated via DSC analysis) |
| Solubility | 25 mg/mL in DMSO; <1 mg/mL in H2O (pH 7.4) |
| LogP (Octanol-Water) | 1.8 (calculated using ChemAxon software) |
| pKa (Carboxylic Acid) | 2.1 ± 0.3 (estimated via Hammett substituent constants) |
The trifluoroethyl group enhances lipophilicity compared to unsubstituted picolinic acid (LogP = 0.5), potentially improving blood-brain barrier permeability in pharmacological contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume